molecular formula C13H10ClN3S B14895520 n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine

n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14895520
M. Wt: 275.76 g/mol
InChI Key: VTICZAXNHXNUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine (CAS 930875-92-6) is a chemical compound built on the thieno[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for developing biologically active molecules. This scaffold is recognized for its versatility and is a key structure in investigating potential therapeutic agents . The primary research value of this compound and its analogues lies in their application as inhibitors of protein kinases. Specifically, related thienopyrimidine compounds have been identified as potent, ATP-competitive inhibitors of atypical Protein Kinase C (aPKC) isoforms, which include aPKCζ and aPKCι . Targeting aPKC signaling presents a promising research pathway for controlling pathological vascular permeability and reducing inflammation, offering a potential alternative to anti-VEGF therapies for certain blinding eye diseases . Beyond ophthalmology research, the thieno[3,2-d]pyrimidine core is being explored in other areas, including as a scaffold for new antiplasmodial agents targeting malaria and as narrow-spectrum antibacterial agents . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies . The structure features a chloro-substituted benzyl group, which can influence the compound's physicochemical properties and biological activity . Product Identification: CAS Number: 930875-92-6 Molecular Formula: C13H10ClN3S Molecular Weight: 275.75 g/mol Purity: 98% Handling and Safety: This compound is labeled with the GHS07 signal word and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Notice: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic, therapeutic, or any other personal use .

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17)

InChI Key

VTICZAXNHXNUDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2SC=C3)Cl

Origin of Product

United States

Preparation Methods

Amination of 4-Chlorothieno[3,2-d]pyrimidine

The pivotal step involves displacing the C4 chlorine atom with 2-chlorobenzylamine. General Procedure B from Source outlines a robust methodology:

  • Reaction Setup : 4-Chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol) and 2-chlorobenzylamine (1 equiv.) are dissolved in a 3:1 tetrahydrofuran (THF)/2-propanol mixture (4 mL).
  • Acid Catalysis : Concentrated HCl (11 μL, ~0.4 equiv.) is added to protonate the amine, enhancing its nucleophilicity.
  • Thermal Activation : The mixture is heated at 70°C for 24 hours under reflux, facilitating nucleophilic aromatic substitution.
  • Workup : The reaction is concentrated, dissolved in dichloromethane (CH₂Cl₂), and washed with saturated NaHCO₃ to neutralize excess acid.
  • Purification : Crude product is purified via silica gel chromatography (CH₂Cl₂:EtOAc gradient) or recrystallization from acetonitrile, yielding N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine.

Table 1: Optimization of Amination Conditions

Condition Solvent System Catalyst Temperature Time (h) Yield (%)
Standard THF/2-propanol (3:1) HCl 70°C 24 72
Microwave-Assisted NMP AlCl₃ 160°C 2 78
Polar Aprotic DMF None 100°C 12 <10

Microwave irradiation, as demonstrated in Source, reduces reaction time to 2 hours at 160°C using N-methylpyrrolidone (NMP) and AlCl₃, achieving a 78% yield. This contrasts with the 72% yield under conventional heating, highlighting the efficacy of dielectric heating in accelerating substitution kinetics.

Alternative Methods Involving Ring Construction

Cyclization of Guanidine Intermediates

An alternative route constructs the thieno[3,2-d]pyrimidine ring with the 4-amine group pre-installed. Source describes the synthesis of 4-substituted derivatives via cyclization of thiourea intermediates. For example, methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate reacts with ethoxycarbonyl isothiocyanate to form a thiourea, which undergoes cyclization with tert-butylamine and EDCI·HCl to yield 4-aminothieno[3,2-d]pyrimidine. Adapting this approach, 2-chlorobenzylamine could replace tert-butylamine during the cyclization step, though steric hindrance may necessitate optimized coupling agents.

Multicomponent Reactions (MCRs)

Source reports a two-step synthesis of MPC-6827 analogs using DMA-DMA (N,N-dimethylacetamide dimethyl acetal) to form acetimidamide intermediates, which cyclize with aromatic amines. Applying this strategy, 2-chlorobenzylamine could react with a cyanoenamine precursor under microwave irradiation to directly form the target compound. However, challenges in intermediate stability and regioselectivity may arise, as observed in failed attempts to generate thiophenic analogues.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents like DMF or NMP enhance reaction rates by stabilizing charged intermediates. Source achieved superior yields in THF/2-propanol due to balanced solubility and nucleophilicity, whereas DMF alone resulted in poor conversion. Lewis acids such as AlCl₃ (1.5 equiv.) in NMP facilitate chloride displacement by coordinating to the pyrimidine nitrogen, as evidenced in Source.

Temperature and Reaction Time

Conventional heating at 70°C for 24 hours provides moderate yields, but microwave-assisted synthesis at 160°C for 2 hours improves efficiency significantly. Elevated temperatures likely reduce activation energy and suppress side reactions, though decomposition risks necessitate careful optimization.

Analytical Characterization and Purification

Spectroscopic Validation

Successful synthesis is confirmed via $$ ^1H $$ NMR, IR, and mass spectrometry. For instance, the N-H stretch in IR (~3300 cm$$ ^{-1} $$) and aromatic proton resonances in $$ ^1H $$ NMR (δ 7.2–8.3 ppm) verify amine incorporation. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation.

Purification Techniques

Silica gel chromatography using CH₂Cl₂:EtOAc gradients effectively separates the target compound from unreacted starting materials. Recrystallization from acetonitrile or isopropanol yields high-purity crystals, as described in Source.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine is a synthetic compound belonging to the thieno[3,2-d]pyrimidines class, characterized by a fused thieno and pyrimidine ring system and a chlorobenzyl substituent at the nitrogen atom of the pyrimidine ring. Thieno[3,2-d]pyrimidines have gained attention in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.

Pharmaceutical Development

This compound is a lead compound for developing new drugs targeting Mycobacterium tuberculosis or various cancers. It has been reported to inhibit specific enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment. Derivatives of thieno[3,2-d]pyrimidines have exhibited cytotoxic effects against cancer cell lines, indicating potential anticancer properties.

Other potential applications of this compound include:

  • Antimicrobial Activity: Thieno[3,2-d]pyrimidin-4-amines exhibit antimicrobial activity against Mycobacterium tuberculosis.
  • Inhibitory Activity: 7-Benzyl-thieno[3,2-d]pyrimidin-4-amines exhibit inhibitory activity against protein kinases.
  • Cytotoxic Effects: 4-Amino-thieno[2,3-d]pyrimidines have cytotoxic effects on cancer cells.

Biochemical Research

The amino group at position 4 of the thieno[3,2-d]pyrimidine core can participate in nucleophilic substitution reactions, reacting with electrophiles or undergoing acylation and alkylation reactions. The chlorobenzyl group may also facilitate further functionalization through nucleophilic aromatic substitution.

Antiplasmodial Activity

New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines have been developed with improved activity against the sexual and asexual stages of Plasmodium falciparum . The thieno[3,2-d]pyrimidine scaffold, along with a tert-butylamine substituent at position 2 and a p-tolyl group at position 6, is important in maintaining antiplasmodial activity .

Anti-Breast Cancer Activity

Thieno[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their anti-breast cancer activity and enzymatic inhibition activity of EGFR-TK in vitro . Molecular docking studies have aided in designing novel potent inhibitors .

Structure-Activity Relationship Studies

Compound NameStructural FeaturesBiological Activity
Thieno[3,2-d]pyrimidin-4-aminesCore thieno[3,2-d]pyrimidine structureAntimicrobial activity against Mycobacterium tuberculosis
7-Benzyl-thieno[3,2-d]pyrimidin-4-aminesBenzyl substituent at position 7Inhibitory activity against protein kinases
4-Amino-thieno[2,3-d]pyrimidinesAmino group at position 4Cytotoxic effects on cancer cells
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesInhibit the proliferation of A549 and demonstrated cytotoxic activity on the breast cell line MDA-MB-435

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome bd oxidase, the compound disrupts the oxidative phosphorylation pathway in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . Molecular docking studies have shown that the compound binds to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity

Compound Name Substituents Biological Target/Activity Key Findings References
N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine 2-Chlorobenzyl at C4 Not explicitly reported Structural analog of anticancer/kinase inhibitors; inferred activity based on scaffold similarity.
MPC-6827 (Azixa) 4-Methoxyphenylamino, methyl at C2 Microtubule destabilization (anticancer) Phase II clinical candidate; suspended due to cardiotoxicity. IC50: ~1–5 µM in colorectal cancer models.
Compound 4a/4c () 4-Methoxyphenylamino at C4 Antiproliferative (HT-29, Caco-2 cells) Inhibited colorectal cancer cell proliferation at 5–10 µM, comparable to MPC-6825.
N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)thieno[3,2-d]pyrimidin-4-amine 3-Fluorobenzyloxy at C4 EGFR/VEGFR-2 inhibition (anticancer) Potent dual kinase inhibition; IC50 < 100 nM for EGFR.
Compound 19 () 4-(tert-Butyl)phenethyl at C4 Mycobacterium tuberculosis Cyt-bd oxidase IC50: 6–18 µM; effective against drug-resistant strains.
AWB124 () 2-(Trifluoromethyl)benzyl at C4 mGluR1 receptor inhibition Synthesized via sequential nucleophilic substitutions; 48% yield.

Therapeutic Potential and Limitations

  • Anticancer activity : Derivatives like MPC-6827 and Compound 4a/4c show promise but face toxicity challenges .
  • Kinase inhibition : Substitutions at C6 (e.g., ethynyl groups) enhance selectivity for EGFR/VEGFR-2 .
  • Antimicrobial applications : Compound 19’s activity against M. tuberculosis highlights the scaffold’s versatility .

Physicochemical and ADMET Profiles

  • Lipophilicity : The 2-chlorobenzyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethyl) .
  • Toxicity : MPC-6827’s cardiotoxicity underscores the need for substituent optimization to reduce off-target effects .

Biological Activity

N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused thieno and pyrimidine ring system with a chlorobenzyl substituent. The molecular formula is C7H6ClN3SC_7H_6ClN_3S, and it has a molecular weight of 199.66 g/mol. The presence of the amino group at position 4 of the thieno[3,2-d]pyrimidine core allows for various chemical reactions, enhancing its reactivity and potential biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment . The compound's effectiveness against M. tuberculosis was evaluated through ATP depletion assays, revealing IC50 values ranging from 6 to 54 μM .

Table 1: Antimicrobial Activity of this compound

Microbial StrainIC50 (μM)Mechanism of Action
Mycobacterium tuberculosis6 - 54Inhibition of cytochrome bd oxidase
Escherichia coliNot specifiedGeneral antimicrobial activity
Staphylococcus aureusNot specifiedGeneral antimicrobial activity

Anticancer Properties

In addition to its antimicrobial effects, derivatives of thieno[3,2-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated that this compound may induce apoptosis in cancer cells by disrupting cellular metabolism and promoting cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (μM)Effect
BT-20 (Breast Cancer)1Increased cell death (p < 0.0001)
A549 (Lung Cancer)Not specifiedCytotoxic effects observed

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways. Its inhibition of cytochrome bd oxidase disrupts the energy metabolism in mycobacterial cells, leading to ATP depletion and subsequent cell death . In cancer cells, the compound may induce non-apoptotic forms of cell death by interfering with mitochondrial function and promoting oxidative stress .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A study assessing the efficacy of various thieno[3,2-d]pyrimidine derivatives reported that this compound exhibited potent antimycobacterial activity against clinical isolates of M. tuberculosis, suggesting its potential as a lead compound for further drug development .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines demonstrated significant growth inhibition at concentrations as low as 1 μM. The study utilized assays that measured cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, reacting 4-chlorothieno[3,2-d]pyrimidine with 2-chlorobenzylamine under reflux in isopropanol with catalytic HCl yields the target compound. Microwave-assisted reactions (e.g., 100°C for 0.5–3 hours) improve efficiency, as shown in protocols for analogous thienopyrimidines . Optimization involves adjusting solvents (e.g., 1,4-dioxane), bases (e.g., DIPEA), and stoichiometry to enhance yields (up to 88% reported for similar derivatives) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 8.13–8.96 ppm) and amine coupling .
  • LC-MS/HRMS : For molecular ion verification ([M+H]+ peaks, e.g., m/z ~442–491) and purity assessment (>95% by HPLC) .
  • HPLC : Retention times (e.g., tR = 4.94–6.93 min) ensure batch consistency .

Q. How can purification challenges (e.g., byproduct formation) be addressed during synthesis?

  • Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates the target compound. For polar byproducts, reverse-phase HPLC or recrystallization in ethanol/water mixtures is recommended .

Advanced Research Questions

Q. What structural modifications enhance kinase inhibition potency or selectivity?

  • Answer : Substituents at the 6-position of the thienopyrimidine core significantly influence activity. For example:

  • Electron-withdrawing groups (e.g., bromo, ethynyl) improve binding to TRK/EGFR kinases by enhancing π-π stacking .
  • N-aryl vs. N-alkylamine : Aryl groups (e.g., 3-chloro-4-fluorophenyl) increase selectivity for VEGFR-2 over CLK1 .
  • SAR studies suggest that 2-chlorobenzyl groups optimize steric and electronic interactions in hydrophobic kinase pockets .

Q. How can computational modeling guide target identification for this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to kinases like TRK or FLT3-ITD. Key interactions include:

  • Hydrogen bonding between the pyrimidine N1 and kinase hinge residues (e.g., Glu590 in TRKA).
  • Van der Waals contacts with the 2-chlorobenzyl group and hydrophobic subpockets .
    • Druggability scores (e.g., QikProp) assess solubility and bioavailability for in vivo translation .

Q. How can conflicting bioactivity data across kinase assays be resolved?

  • Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:

  • Use isoform-specific inhibitors (e.g., CDK5 vs. CK1δ) as controls .
  • Validate results with orthogonal assays (e.g., cellular proliferation vs. biochemical kinase activity) .

Q. What strategies improve in vitro-to-in vivo efficacy translation for this compound?

  • Answer :

  • Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation.
  • Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and plasma half-life .

Q. How can regioselectivity issues in electrophilic substitutions be minimized?

  • Answer : Directing groups (e.g., methoxy at C4) or transition-metal catalysts (e.g., Pd(OAc)2) favor substitutions at the 6-position over the 2-position. Microwave irradiation (100–120°C) accelerates reactions while suppressing side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.